3'-Methylacetophenone

Description

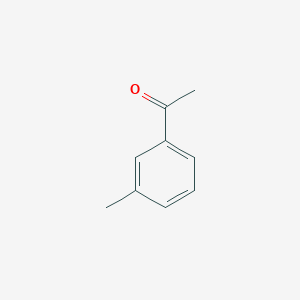

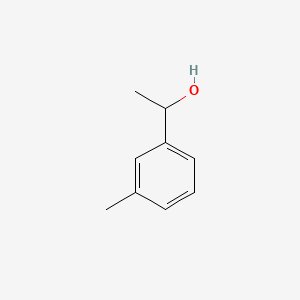

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPSELPMWGWDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074717 | |

| Record name | Ethanone, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | 3-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-74-0 | |

| Record name | 3′-Methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3KL17Y68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3'-Methylacetophenone CAS number and properties

An In-Depth Technical Guide to 3'-Methylacetophenone

Introduction

This compound, an aromatic ketone, is a significant compound in various scientific and industrial fields. Its chemical structure, featuring a methyl group at the meta position of the acetophenone (B1666503) core, imparts specific properties that make it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and fragrances. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its properties are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Reference |

| CAS Number | 585-74-0 | [3][4][5] |

| Molecular Formula | C₉H₁₀O | [3][4][5] |

| Molecular Weight | 134.18 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -9 °C | [6] |

| Boiling Point | 218-220 °C | [6] |

| Density | 0.986 g/mL at 25 °C | [6] |

| Flash Point | 85 °C (185 °F) | [6] |

| Refractive Index (n²⁰/D) | 1.529 | [6] |

| Solubility | Difficult to mix with water | [6] |

| Vapor Pressure | 0.22 mmHg | [3] |

| IUPAC Name | 1-(3-methylphenyl)ethanone | [3] |

| Synonyms | Methyl m-tolyl ketone, m-Methylacetophenone, 3-Acetyltoluene | [2][3][5] |

Spectroscopic Data

The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint, crucial for its identification and characterization.

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ ~7.77-7.34 (m, 4H, Ar-H), δ ~2.60 (s, 3H, -COCH₃), δ ~2.42 (s, 3H, Ar-CH₃) | [4][7] |

| ¹³C NMR (CDCl₃) | δ ~198.3 (C=O), ~138.3, ~137.2, ~133.8, ~128.7, ~128.4, ~125.6 (Ar-C), ~26.6 (-COCH₃), ~21.3 (Ar-CH₃) | [7] |

| Infrared (IR) | Key peaks indicative of C=O stretch (aromatic ketone), C-H aromatic stretch, and C-H aliphatic stretch. | [3][8] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 134. Key fragments at m/z = 119 ([M-CH₃]⁺) and 91 ([M-COCH₃]⁺). | [3] |

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Reaction

This protocol describes a modern and specific method for the synthesis of this compound.

Materials:

-

Aryl Nitrile (e.g., 3-methylbenzonitrile) (0.4 mmol)

-

Arylboronic Acid (e.g., methylboronic acid) (0.8 mmol)

-

Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (5 mol%)

-

2,2'-Bipyridine (bpy) (10 mol%)

-

Trifluoroacetic Acid (TFA) (10 equiv)

-

Tetrahydrofuran (THF) (2 mL)

-

Water (H₂O) (0.4 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk tube and magnetic stirring bar

-

Nitrogen (N₂) atmosphere setup

Procedure:

-

To a Schlenk tube equipped with a magnetic stirring bar, add the aryl nitrile (0.4 mmol), arylboronic acid (0.8 mmol), Pd(OAc)₂ (5 mol%), bpy (10 mol%), and TFA (10 equiv).[9]

-

Under a nitrogen atmosphere, add THF (2 mL) and H₂O (0.4 mL) to the Schlenk tube.[9]

-

Seal the tube and stir the reaction mixture at 80 °C for 36 hours.[9]

-

After cooling to room temperature, pour the mixture into ethyl acetate (5 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and then with brine (1 x 10 mL).[9]

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.[9]

-

Purify the resulting residue by flash column chromatography (hexane-EtOAc) to yield this compound.[9]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[4]

Mass Spectrometry (MS):

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4]

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[4]

-

Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 200 to observe the molecular ion and key fragmentation patterns.[4]

Applications and Relationships

This compound serves as a key building block in organic chemistry. Its primary applications are as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries. It is not typically an active biological agent itself but a precursor to molecules with desired biological or aromatic properties.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Safety and Handling

This compound is classified as a combustible liquid and may be harmful if swallowed. Standard laboratory safety protocols should be strictly followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Inhalation: Move to fresh air.

-

The toxicological properties have not been thoroughly investigated, and care should be taken to minimize exposure.

References

- 1. rsc.org [rsc.org]

- 2. 3-Methylacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 3-Methylacetophenone | C9H10O | CID 11455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 585-74-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound(585-74-0) IR Spectrum [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

3'-Methylacetophenone chemical structure and IUPAC name

An In-depth Technical Guide to 3'-Methylacetophenone

This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, and synthesis. It is intended for researchers, scientists, and professionals in drug development and organic chemistry.

This compound is an aromatic ketone.[1][2] Its structure consists of an acetophenone (B1666503) core with a methyl group substituted at the meta position (position 3) of the phenyl ring.

The IUPAC name for this compound is 1-(3-methylphenyl)ethanone .[2][3][4] Other common synonyms include m-methylacetophenone, 3-acetyltoluene, and methyl m-tolyl ketone.[3][5]

Below is a diagram representing the chemical structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 3'-Methylacetophenone from 3-Methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-methylacetophenone from 3-methylbenzonitrile (B1361078), a key transformation in organic synthesis. This document outlines the prevalent synthetic methodologies, focusing on the addition of organometallic reagents to the nitrile functional group. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in the successful execution and optimization of this synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its preparation from 3-methylbenzonitrile offers a direct route to introduce the acetyl group to the aromatic ring. The core of this transformation lies in the nucleophilic addition of an organometallic reagent to the electrophilic carbon of the nitrile group, followed by hydrolysis of the resulting imine intermediate. The two primary classes of organometallic reagents employed for this purpose are Grignard reagents and organolithium reagents.[2]

Reaction Mechanism: Nucleophilic Addition to a Nitrile

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Addition: An organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), acts as a strong nucleophile. The carbanionic portion of the reagent attacks the electrophilic carbon atom of the nitrile group in 3-methylbenzonitrile. This addition breaks the carbon-nitrogen triple bond, forming a metalated ketimine intermediate. This intermediate is stable and does not undergo a second nucleophilic addition, which would result in two negative charges on the nitrogen atom.[2]

-

Hydrolysis: The N-metalated ketimine intermediate is then hydrolyzed, typically with an aqueous acid workup.[3][4] The acid protonates the nitrogen atom, leading to the formation of an imine, which is subsequently hydrolyzed to the final ketone product, this compound.[2][5]

Below is a diagram illustrating the general reaction pathway.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound from 3-methylbenzonitrile is not extensively detailed in a single source, the following procedures are compiled based on established methods for Grignard and organolithium reactions with nitriles.[2][3][4]

Synthesis via Grignard Reagent (Methylmagnesium Bromide)

This protocol involves the in-situ preparation of methylmagnesium bromide followed by its reaction with 3-methylbenzonitrile.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | (To be calculated) | (To be calculated) |

| Bromomethane (B36050) | 94.94 | (To be calculated) | (To be calculated) |

| 3-Methylbenzonitrile | 117.15 | (To be calculated) | (To be calculated) |

| Anhydrous Diethyl Ether | 74.12 | (As required) | - |

| Iodine | 253.81 | 1-2 crystals | - |

| 10% Sulfuric Acid | 98.08 | (As required) | - |

| Saturated Sodium Bicarbonate | 84.01 | (As required) | - |

| Brine | - | (As required) | - |

| Anhydrous Sodium Sulfate | 142.04 | (As required) | - |

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[6]

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine, which acts as an indicator and helps to activate the magnesium surface.[3] Add a small portion of a solution of bromomethane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.[4]

-

Reaction with 3-Methylbenzonitrile: After the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of 3-methylbenzonitrile in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Reaction Quench and Hydrolysis: After the addition is complete, stir the mixture at room temperature for a specified time. Slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid to hydrolyze the intermediate.[7]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[8]

Synthesis via Organolithium Reagent (Methyllithium)

Organolithium reagents are generally more reactive than Grignard reagents.[9][10] Commercially available solutions of methyllithium (B1224462) are often used.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylbenzonitrile | 117.15 | (To be calculated) | (To be calculated) |

| Methyllithium solution | - | (To be calculated) | (To be calculated) |

| Anhydrous Diethyl Ether or THF | - | (As required) | - |

| Saturated Ammonium (B1175870) Chloride | 53.49 | (As required) | - |

| Water | 18.02 | (As required) | - |

| Anhydrous Sodium Sulfate | 142.04 | (As required) | - |

Procedure:

-

Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a septum for the introduction of the organolithium reagent.

-

Reaction: Dissolve 3-methylbenzonitrile in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in the flask and cool the solution to -78 °C using a dry ice/acetone bath.[11] Add the methyllithium solution dropwise via syringe or cannula while maintaining the low temperature.

-

Reaction Quench and Hydrolysis: After the addition is complete, allow the reaction to stir at low temperature for a specified period. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: Allow the mixture to warm to room temperature. Add water and separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes typical reaction conditions and yields for analogous reactions involving the addition of organometallic reagents to nitriles.

| Organometallic Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Tolylmagnesium chloride | Acetic anhydride (B1165640) | Ether | -78 to RT | 2-3 | 70 | [12] |

| p-Tolylmagnesium chloride | Acetic anhydride | Ether | 0-5 | - | 89.2 | [12] |

| Organolithium | Tertiary Nitrile | THF | -78 | 1 min | 59-73 | [11] |

Experimental Workflow

The following diagram outlines a typical laboratory workflow for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis.

Safety Considerations

-

Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water.[13] They should be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.

-

Solvents: Diethyl ether and THF are highly flammable.

-

Bromomethane: This reagent is toxic and should be handled in a well-ventilated fume hood.

-

Acidic and Basic Solutions: Handle with appropriate personal protective equipment.

Conclusion

The synthesis of this compound from 3-methylbenzonitrile is a robust and reliable transformation that can be achieved using either Grignard or organolithium reagents. The choice of reagent may depend on factors such as availability, desired reactivity, and tolerance of other functional groups. Careful attention to anhydrous conditions and reaction temperature is crucial for achieving high yields. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement and adapt this important synthetic route.

References

- 1. guidechem.com [guidechem.com]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. is.muni.cz [is.muni.cz]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 10. 有机锂试剂 [sigmaaldrich.com]

- 11. Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]

- 13. Methyllithium - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 3'-Methylacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-methylacetophenone, a key aromatic ketone intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.76 | m | 2H | Ar-H |

| ~7.35 | m | 2H | Ar-H |

| 2.57 | s | 3H | -COCH₃ |

| 2.40 | s | 3H | Ar-CH₃ |

¹³C NMR Spectral Data (CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 198.3 | C=O |

| 138.3 | Ar-C |

| 137.2 | Ar-C |

| 133.8 | Ar-CH |

| 128.7 | Ar-CH |

| 128.4 | Ar-CH |

| 125.6 | Ar-CH |

| 26.6 | -COCH₃ |

| 21.3 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Liquid Film)

| Wavenumber (cm⁻¹) | Description |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1685 | C=O (ketone) stretch |

| ~1607 | Aromatic C=C stretch |

| ~1460 | C-H bend |

| ~1358 | CH₃ bend |

| ~1230 | C-C-O stretch |

| ~958 | C-H out-of-plane bend |

| ~780 | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data [2]

| m/z | Relative Intensity | Assignment |

| 134 | 31.21% | [M]⁺ (Molecular Ion) |

| 119 | 99.99% | [M-CH₃]⁺ (Base Peak) |

| 91 | 82.50% | [C₇H₇]⁺ |

| 65 | 31.85% | [C₅H₅]⁺ |

| 43 | 24.11% | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used to acquire the spectrum with a spectral width of approximately 15 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is utilized to simplify the spectrum, with a spectral width of approximately 220 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[3]

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is typically recorded using the neat liquid film method. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4][5]

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the volatile liquid sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.[3]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural correlation of this compound with its spectroscopic signatures.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its key spectroscopic signals.

References

An In-depth Technical Guide to the Physical Properties of 3'-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3'-Methylacetophenone (CAS No. 585-74-0), with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research, development, and quality control, offering precise data and standardized methodologies for property determination.

Core Physical and Chemical Properties

This compound, also known as 3-acetyltoluene or methyl m-tolyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1][2] It presents as a colorless to light yellow liquid and is utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][3][4]

Data Summary

The following table summarizes the key quantitative physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Units |

| Melting Point | -9[1][3][5][6][7][8][9] | °C |

| 15.8[10] | °F | |

| Boiling Point | 218 - 220[3][6][7][8][9][10] | °C (at 760 mmHg) |

| 424.4 - 428[10] | °F (at 760 mmHg) | |

| Density | 0.986[3][6][7][8] | g/mL (at 25 °C) |

| Molecular Weight | 134.18[1][2][6] | g/mol |

| Flash Point | 85[5][6][10] | °C |

| 185[3][8][9] | °F | |

| Refractive Index | 1.529 (n20/D)[3][6][7][8] |

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is critical for compound identification and purity assessment. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

Since this compound has a melting point of -9 °C, this procedure would be conducted at sub-ambient temperatures, typically using a cryostat or a specialized low-temperature melting point apparatus. The fundamental principle remains the same as the standard capillary method.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

-

Low-temperature melting point apparatus or cryostat

-

Sealed glass capillary tubes (1 mm internal diameter)

-

Calibrated low-temperature thermometer or digital probe

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

-

Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is tapped into the powder until a packed column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating/cooling block of the apparatus, adjacent to the temperature sensor.

-

Cooling: The apparatus block is cooled to a temperature well below the expected melting point (e.g., -20 °C).

-

Heating and Observation: The temperature is then increased at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.

Boiling Point Determination (Siwoloboff Method)

The Siwoloboff method is a common micro-scale technique for determining the boiling point of a liquid, requiring only a small sample volume.[10]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube submerged in the heated liquid.

Apparatus:

-

High-boiling point oil (e.g., mineral oil)

-

Small-diameter test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Calibrated thermometer

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed into the small test tube.

-

Capillary Insertion: The capillary tube is placed into the test tube with its open end down.

-

Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The entire assembly is immersed in the Thiele tube's oil bath, ensuring the oil level is above the sample but below the top of the test tube. The side arm of the Thiele tube is gently heated.[1]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a vigorous and continuous stream of vapor bubbles will emerge from the capillary tip.[11]

-

Data Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn up into the capillary tube.[1][10]

Logical Workflow Visualization

For researchers, determining physical properties is a key step in the overall process of identifying or confirming the structure of a chemical compound. The following diagram illustrates a typical workflow.

Caption: Logical workflow for chemical compound identification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. phillysim.org [phillysim.org]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 11. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

Solubility Profile of 3'-Methylacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylacetophenone (CAS No. 585-74-0), an aromatic ketone, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a summary of the available solubility data for this compound and its isomers, details standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

Precise, tabulated quantitative solubility data for this compound in common organic solvents is scarce in peer-reviewed literature and chemical databases. Many sources describe it with qualitative terms such as "difficult to mix".[1][2] However, data for its isomers and general solubility observations for similar aromatic ketones can provide valuable estimations. The following table summarizes the available information.

| Compound | Solvent | Temperature | Solubility | Data Type |

| This compound | Water | 25 °C | 1291 mg/L | Quantitative[3] |

| 2'-Methylacetophenone (B146604) | Water | 25 °C | 0.1123 g/100 mL | Quantitative[4] |

| Ethanol | Not Specified | Soluble | Qualitative[4] | |

| Chloroform | Not Specified | Slightly Soluble | Qualitative[4] | |

| 4'-Methylacetophenone | Ethanol | Not Specified | Very Soluble | Qualitative[5] |

| Organic Solvents | Not Specified | Soluble | Qualitative[5] |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative and indicate a relative degree of dissolution. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification.

Isothermal Shake-Flask Method

This gravimetric or analytical method is a robust technique for determining the equilibrium solubility of a solid or liquid solute in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

UV-Vis Spectrophotometer (if using spectrophotometric analysis)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure the solution reaches saturation.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time to allow the excess solute to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter to remove any undissolved particles.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer the filtered aliquot of the saturated solution to this container. Evaporate the solvent in a controlled manner (e.g., in a fume hood or under a gentle stream of inert gas) until the solute is completely dry. Reweigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.

-

Spectrophotometric Analysis: If this compound exhibits a characteristic UV absorbance in the chosen solvent, a calibration curve must first be prepared using standard solutions of known concentrations. The filtered aliquot of the saturated solution is then appropriately diluted to fall within the linear range of the calibration curve, and its absorbance is measured. The concentration of the saturated solution can then be calculated.

-

Calculation:

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

For Gravimetric Analysis: Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot) * 100

-

For Spectrophotometric Analysis: The concentration is determined from the calibration curve, and this value represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a variety of organic solvents remains limited in the public domain, this guide provides the available information and a robust experimental protocol for its determination. The solubility data for its isomers, 2'- and 4'-methylacetophenone, offer a useful reference point for estimating its behavior. For critical applications in research and development, it is imperative to determine the solubility of this compound experimentally under the specific conditions of interest. The provided shake-flask method offers a reliable and accurate approach to generating this essential data.

References

An In-depth Technical Guide to the Safe Handling of 3'-Methylacetophenone

This technical guide provides comprehensive safety data and handling precautions for 3'-Methylacetophenone, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and potential hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, storage solutions, and emergency procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Boiling Point | 218-220 °C (lit.) | [4] |

| Melting Point | -9 °C (lit.) | [1][4] |

| Density | 0.986 g/mL at 25 °C (lit.) | |

| Flash Point | 85 °C / 185 °F (closed cup) | [5] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water, difficult to mix. | [3][4][5] |

| Refractive Index | n20/D 1.529 (lit.) |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its classification and associated precautionary statements.

GHS Classification

| Hazard Class | Category | Source(s) |

| Flammable Liquids | Category 4 | [5] |

| Acute Toxicity, Oral | Category 4 | [2] |

GHS Label Elements

| Element | Description | Source(s) |

| Pictogram | ||

| Signal Word | Warning | [2][5] |

| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowed | [5] |

| Precautionary Statements | Prevention: P210, P264, P270, P280Response: P301+P312, P330, P370+P378Storage: P403+P235Disposal: P501 | [2] |

A full list of precautionary statements and their meanings can be found in the official GHS documentation.

Toxicological Data

The primary acute health effect of this compound is that it is harmful if swallowed.[2] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5] To date, the toxicological properties have not been fully investigated, and there is no information available regarding its carcinogenicity or potential as an endocrine disruptor.[5]

| Toxicity Endpoint | Value | Species | Source(s) |

| Acute Toxicity (Oral) | Category 4 | Data not available | [2] |

| LC50 (Fish) | 174.3 mg/l | Data not available |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for the safe handling and use of this compound are critical to minimizing risk in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of personal protection.

-

Eye Protection: Wear tight-sealing safety goggles.[5]

-

Hand Protection: Wear protective gloves.[5]

-

Skin and Body Protection: Wear protective clothing.[5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed.[5] For high airborne contaminant concentrations, a NIOSH/MSHA-approved respirator should be worn.[6]

4.2. Handling and Storage

-

Handling: Avoid contact with skin, eyes, or clothing.[5] Avoid ingestion and inhalation.[5] Keep away from open flames, hot surfaces, and sources of ignition.[5] Use in a well-ventilated area.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from heat, sparks, and flame.[5] Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[5]

4.3. First-Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[5]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

4.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5] Water mist may be used to cool closed containers.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Specific Hazards: The product is a combustible material and a risk of ignition exists.[5] Containers may explode when heated.[5] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[5]

4.5. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[5] Remove all sources of ignition.[5]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5]

Visualized Workflows and Relationships

5.1. Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

References

The Rising Potential of 3'-Methylacetophenone Derivatives in Therapeutic Applications: A Technical Overview

For Immediate Release

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of chemical entities, derivatives of 3'-Methylacetophenone are emerging as a promising class of compounds with a broad spectrum of pharmacological potential. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanistic insights into these derivatives, providing a vital resource for researchers, scientists, and drug development professionals.

I. Introduction to this compound and its Derivatives

This compound, a methylated analog of acetophenone (B1666503), serves as a versatile starting material for the synthesis of a wide array of derivatives, including chalcones, Schiff bases, and pyrazolines. The introduction of the methyl group at the meta position of the phenyl ring influences the electronic and steric properties of the molecule, which in turn can modulate the biological activity of its derivatives. These derivatives have garnered significant attention for their potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

II. Synthesis of this compound Derivatives

The synthesis of biologically active derivatives from this compound typically involves well-established organic reactions. Key synthetic strategies include:

-

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis: This reaction involves the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are crucial intermediates for the synthesis of other heterocyclic compounds.

-

Condensation Reactions for Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. These compounds are known for their diverse biological activities.

-

Cyclization Reactions for Pyrazoline Synthesis: Chalcones derived from this compound can be reacted with hydrazine (B178648) hydrate (B1144303) or its derivatives to form pyrazolines, a class of five-membered heterocyclic compounds with significant pharmacological interest.

A generalized workflow for the synthesis and evaluation of these derivatives is depicted below.

Figure 1: General workflow for the synthesis and biological evaluation of this compound derivatives.

III. Biological Activities of this compound Derivatives

While extensive quantitative data specifically for a wide range of this compound derivatives remains an area of active research, studies on closely related acetophenone derivatives provide strong evidence for their potential biological activities.

A. Antimicrobial Activity

Derivatives such as chalcones and Schiff bases containing the this compound scaffold are expected to exhibit significant antimicrobial properties. The mode of action is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Table 1: Antimicrobial Activity Data for Representative Acetophenone Derivatives

| Derivative Type | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Chalcone | Staphylococcus aureus | 16 - 64 | 12 - 20 |

| Chalcone | Escherichia coli | 32 - 128 | 10 - 18 |

| Chalcone | Candida albicans | 8 - 32 | 15 - 25 |

| Schiff Base | Bacillus subtilis | 10 - 50 | 14 - 22 |

| Schiff Base | Pseudomonas aeruginosa | 64 - 256 | 9 - 15 |

| Pyrazoline | Aspergillus niger | 16 - 64 | 13 - 21 |

Note: The data presented is a representative range based on published studies on various substituted acetophenone derivatives and serves as an indication of potential activity for this compound derivatives.

B. Anticancer Activity

Chalcones and pyrazolines derived from acetophenones have demonstrated notable cytotoxic effects against various cancer cell lines.[1] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity Data for Representative Acetophenone Derivatives

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| Chalcone | MCF-7 (Breast) | 5 - 25 |

| Chalcone | A549 (Lung) | 10 - 50 |

| Chalcone | HCT116 (Colon) | 8 - 40 |

| Pyrazoline | HeLa (Cervical) | 15 - 60 |

| Pyrazoline | PC-3 (Prostate) | 20 - 80 |

Note: The data presented is a representative range based on published studies on various substituted acetophenone derivatives and serves as an indication of potential activity for this compound derivatives.

C. Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is linked to their ability to modulate key inflammatory pathways. Chalcones, for instance, have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

Table 3: Anti-inflammatory Activity Data for Representative Acetophenone Derivatives

| Derivative Type | Assay | Inhibition (%) |

| Chalcone | Carrageenan-induced paw edema | 40 - 70 |

| Chalcone | LPS-induced NO production in macrophages | 50 - 85 |

| Pyrazoline | Cyclooxygenase-2 (COX-2) inhibition | 30 - 60 |

Note: The data presented is a representative range based on published studies on various substituted acetophenone derivatives and serves as an indication of potential activity for this compound derivatives.

IV. Mechanistic Insights: Key Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with critical intracellular signaling pathways. Two of the most prominent pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

A. MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] Aberrant MAPK signaling is a hallmark of many cancers. Chalcone derivatives have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[3]

Figure 2: Postulated inhibitory effect of this compound chalcone derivatives on the MAPK signaling pathway.

B. NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response.[4] Inappropriate activation of this pathway is associated with chronic inflammatory diseases and cancer. Many anti-inflammatory compounds, including chalcones, exert their effects by inhibiting the activation of NF-κB.[5] This is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Figure 3: Postulated inhibitory effect of this compound chalcone derivatives on the NF-κB signaling pathway.

V. Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are outlined below.

A. Synthesis of a Representative Chalcone Derivative

Materials:

-

This compound

-

Substituted benzaldehyde (B42025)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a reaction flask.

-

Slowly add the sodium hydroxide solution dropwise to the stirred mixture at room temperature.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

B. Antimicrobial Activity Assessment: Broth Microdilution Method (for MIC determination)

Materials:

-

Synthesized this compound derivative

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anticancer Activity Assessment: MTT Assay

Materials:

-

Synthesized this compound derivative

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

D. Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents

Materials:

-

Synthesized this compound derivative

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1%)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Administer the test compound or the standard drug to the animals orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

VI. Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data on related compounds strongly suggests their potential as antimicrobial, anticancer, and anti-inflammatory agents. The modulation of key signaling pathways such as MAPK and NF-κB appears to be a central mechanism underlying their biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of a larger library of this compound derivatives to establish clear structure-activity relationships. Further mechanistic studies are also warranted to identify specific molecular targets and to fully elucidate the signaling pathways involved. The development of derivatives with improved potency, selectivity, and pharmacokinetic profiles will be crucial for their translation into clinical applications. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this exciting class of compounds.

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds [mdpi.com]

The Enigmatic Presence of 3'-Methylacetophenone in Nature: An In-depth Technical Guide to Its Potential Isolation and Analysis

For Immediate Release

This technical guide delves into the reported natural occurrence of 3'-Methylacetophenone, a significant aromatic ketone, in the plant kingdom and fungal species. While its presence is documented in databases, its elusive nature in published analytical studies of Mangifera indica (mango) and Aspergillus candidus presents a compelling case for further scientific exploration. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential isolation and characterization methodologies applicable to this compound, drawing upon established protocols for related substances.

Natural Occurrence: A Tale of Databases and Isomers

This compound has been reported to occur in Mangifera indica and the fungus Aspergillus candidus[1]. This information is cataloged in the LOTUS database, a comprehensive resource for natural products[1]. However, extensive gas chromatography-mass spectrometry (GC-MS) analyses of volatile compounds from various mango cultivars and different parts of the plant, including leaves, fruit pulp, and peel, have not explicitly identified this compound in their findings[2][3][4][5][6]. This suggests that if present, it is likely a minor constituent, its expression may be specific to a particular cultivar or developmental stage, or it could be dependent on specific environmental conditions.

Interestingly, a structural isomer, 4'-Methylacetophenone (p-methylacetophenone), has been identified as a key aroma compound in yellow Keaw mango, contributing to its characteristic scent. This finding highlights the presence of the methylacetophenone scaffold within the mango volatilome. Furthermore, the isolation of 2,4-dihydroxy-3-methylacetophenone from Aspergillus fumigatus, a related fungal species, indicates that the enzymatic machinery for producing methylated acetophenone (B1666503) derivatives exists within the Aspergillus genus.

Quantitative Data on Related Volatile Compounds in Mangifera indica

| Compound | Mango Cultivar(s) | Concentration (µg/kg of fresh weight) | Analytical Method | Reference |

| (E)-2-Hexenal | Hongyu (HY) | 85.64 | HS-SPME-GC-MS | [2] |

| Hexanal | Hongyu (HY) | 75.54 | HS-SPME-GC-MS | [2] |

| Terpinolene | Tainong (TN) | 811.61 | HS-SPME-GC-MS | [2] |

| p-Cymene | Tainong (TN) | 132.96 | HS-SPME-GC-MS | [2] |

| δ-3-Carene | Multiple Cultivars | Dominant Terpene | SDE-GC-MS | [4][5] |

| Limonene | Multiple Cultivars | Dominant Terpene | SDE-GC-MS | [4][5] |

HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry SDE-GC-MS: Simultaneous Distillation-Extraction coupled with Gas Chromatography-Mass Spectrometry

Experimental Protocols for Isolation

The isolation of this compound from its natural sources would involve techniques tailored for the extraction of semi-volatile aromatic compounds from complex biological matrices. Below are detailed methodologies for key experiments, adapted from established protocols for similar compounds from plant and fungal sources.

Isolation of Volatile and Semi-Volatile Compounds from Mangifera indica

Objective: To extract and isolate aromatic ketones, including potential this compound, from mango plant material (leaves, fruit peel, or pulp).

Methodology: Simultaneous Distillation-Extraction (SDE)

This method is effective for the extraction of a wide range of volatile and semi-volatile compounds.

Materials:

-

Fresh or frozen mango plant material

-

Distilled water

-

Organic solvent (e.g., dichloromethane (B109758) or a pentane/diethyl ether mixture)

-

Likens-Nickerson type SDE apparatus

-

Heating mantles

-

Condenser with circulating cooling water

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Protocol:

-

Sample Preparation: Homogenize a known quantity (e.g., 200-500 g) of the mango plant material with distilled water.

-

Apparatus Setup: Set up the SDE apparatus. Place the sample slurry in the sample flask and the organic solvent in the solvent flask.

-

Extraction: Heat both flasks simultaneously. The steam from the sample flask will carry the volatile compounds, which will then be condensed and extracted into the organic solvent. Continue the extraction for a period of 2-4 hours.

-

Drying: After extraction, separate the organic layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and gentle heat.

-

Analysis: The resulting concentrate can be directly analyzed by GC-MS to identify and quantify the constituents.

Isolation of Secondary Metabolites from Aspergillus candidus

Objective: To extract and isolate secondary metabolites, including potential this compound, from a culture of Aspergillus candidus.

Methodology: Solvent Extraction of Fungal Culture

This protocol is a standard method for obtaining a wide range of secondary metabolites from fungal fermentations.

Materials:

-

Liquid or solid culture of Aspergillus candidus

-

Ethyl acetate (B1210297)

-

Methanol

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Culturing: Grow Aspergillus candidus in a suitable liquid or solid-state fermentation medium to allow for the production of secondary metabolites.

-

Extraction:

-

For liquid cultures, partition the culture broth with an equal volume of ethyl acetate. Repeat the extraction three times. Combine the organic layers.

-

For solid cultures, macerate the fungal biomass and substrate with ethyl acetate and agitate for several hours. Filter and repeat the extraction process. Combine the filtrates.

-

-

Concentration: Evaporate the combined ethyl acetate extracts to dryness using a rotary evaporator to obtain the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning between methanol/water and hexane to separate compounds based on polarity.

-

Chromatographic Separation: Subject the crude extract or its fractions to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate the individual compounds.

-

Analysis and Purification: Monitor the fractions by thin-layer chromatography (TLC). Fractions containing the compound of interest can be further purified by preparative HPLC to yield the pure compound.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the isolation protocols described above.

References

- 1. 3-Methylacetophenone | C9H10O | CID 11455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aromatic Characterization of Mangoes (Mangifera indica L.) Using Solid Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry and Olfactometry and Sensory Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Theoretical Calculation of 3'-Methylacetophenone Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculation of molecular orbitals for 3'-Methylacetophenone, a molecule of interest in various chemical and pharmaceutical contexts. Understanding the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting molecular reactivity, stability, and potential applications in drug design and materials science. This document outlines the fundamental principles of molecular orbital theory, details a robust computational protocol using Density Functional Theory (DFT), and presents the expected nature of the results. Due to the absence of specific published data for this compound in the reviewed literature, this guide focuses on the established methodology and provides illustrative data based on calculations for analogous aromatic ketones.

Introduction to this compound and its Molecular Orbitals

This compound (C9H10O) is an aromatic ketone with a molecular weight of approximately 134.18 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with a methyl group and an acetyl group at the meta position. The arrangement of these functional groups influences the electronic distribution within the molecule, which in turn governs its chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule.[3] The most critical of these orbitals for chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO and LUMO are fundamental in determining a molecule's electrophilic and nucleophilic character, its kinetic stability, and its electronic absorption properties.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity.[5]

For professionals in drug development, understanding the HOMO-LUMO characteristics of a molecule like this compound can provide insights into its potential interactions with biological targets, its metabolic stability, and its potential for acting as an electron donor or acceptor.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It has become a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are employed to calculate the electronic properties of molecules, including the energies and shapes of molecular orbitals.[5]

The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach simplifies the complex many-electron problem into a more manageable one. A typical DFT calculation involves the use of a functional, which approximates the exchange and correlation energies of the electrons, and a basis set, which is a set of mathematical functions used to build the molecular orbitals.

Detailed Computational Protocol

The following protocol outlines a standard and robust methodology for the theoretical calculation of the molecular orbitals of this compound using DFT.

3.1. Molecular Structure Input and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software. The resulting structure is then subjected to geometry optimization to find the most stable, lowest-energy conformation. This is a critical step as the accuracy of the calculated electronic properties is highly dependent on the correctness of the molecular geometry.

3.2. Level of Theory: Functional and Basis Set Selection

The choice of the functional and basis set is crucial for obtaining reliable results. A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-31G(d,p) basis set.[4][5]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance of accuracy and computational efficiency for a wide range of chemical systems.

-

6-31G(d,p): This is a Pople-style basis set that provides a flexible description of the electron distribution. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding.

3.3. Frequency Calculation

After geometry optimization, a frequency calculation is performed on the optimized structure. This serves two purposes:

-

It confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides thermodynamic data such as zero-point vibrational energy, enthalpy, and entropy.

3.4. Single-Point Energy Calculation and Molecular Orbital Analysis

With the validated optimized geometry, a single-point energy calculation is performed using the same level of theory. This calculation yields the energies and wavefunctions of the molecular orbitals, including the HOMO and LUMO.

3.5. Post-Calculation Analysis

The output of the single-point energy calculation is then analyzed to extract key information:

-

HOMO and LUMO Energies: These values are used to calculate the HOMO-LUMO gap and other quantum chemical descriptors.

-

Orbital Visualization: The 3D shapes (isosurfaces) of the HOMO and LUMO are visualized to understand their spatial distribution and identify regions of high electron density. This helps in predicting sites of electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides information about the partial atomic charges, giving insights into the charge distribution within the molecule.

Data Presentation: Expected Quantitative Results

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 | Represents the electron-donating ability. A higher energy indicates a better electron donor. |

| LUMO Energy | -1.5 to -2.5 | Represents the electron-accepting ability. A lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Mandatory Visualizations

5.1. Molecular Structure of this compound

5.2. Computational Workflow for Molecular Orbital Calculation

5.3. Conceptual Diagram of Frontier Molecular Orbitals

Interpretation and Significance of Results

The results from the theoretical calculations provide valuable insights for researchers:

-

Reactivity Prediction: The HOMO is typically localized on the more electron-rich parts of the molecule, indicating likely sites for electrophilic attack. Conversely, the LUMO is localized on electron-deficient regions, suggesting sites for nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the aromatic ring, while the LUMO will likely be centered on the carbonyl group.

-

Electronic Transitions: The HOMO-LUMO energy gap corresponds to the energy required for the lowest-energy electronic transition. This information is valuable for predicting the UV-Visible absorption spectrum of the molecule.

-

Drug-Receptor Interactions: In drug development, the shape and energy of the frontier orbitals can help in understanding and predicting how a molecule might interact with a biological receptor. For instance, a molecule with a high-energy HOMO may be prone to oxidation by metabolic enzymes, while the LUMO can be involved in charge-transfer interactions with receptor sites.

Conclusion